2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a nitro group and a carboxylate ester linked to a diethylaminoethyl group. Its distinct structure makes it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate typically involves the esterification of 4-nitronaphthalene-1-carboxylic acid with 2-(diethylamino)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products Formed
Reduction: 2-(Diethylamino)ethyl 4-aminonaphthalene-1-carboxylate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the diethylaminoethyl group.
Scientific Research Applications
2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene ring’s ability to fluoresce under UV light.
Medicine: Explored for its potential pharmacological properties, including its use as a building block for drug development.
Mechanism of Action
The mechanism by which 2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the diethylaminoethyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethyl 4-aminonaphthalene-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
2-(Diethylamino)ethyl 1-naphthoate: Lacks the nitro group, making it less reactive in redox reactions.
4-(Diethylamino)ethyl 1-naphthalenesulfonic acid: Contains a sulfonic acid group instead of a carboxylate ester, altering its solubility and reactivity.
Uniqueness
2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate is unique due to the presence of both a nitro group and a carboxylate ester on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
5449-73-0 |
---|---|
Molecular Formula |
C17H20N2O4 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-nitronaphthalene-1-carboxylate |
InChI |
InChI=1S/C17H20N2O4/c1-3-18(4-2)11-12-23-17(20)15-9-10-16(19(21)22)14-8-6-5-7-13(14)15/h5-10H,3-4,11-12H2,1-2H3 |
InChI Key |
IZKOATUGGHKSGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.